N-(3,4-dichlorobenzyl)-3-fluorobenzamide
Description
N-(3,4-Dichlorobenzyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3,4-dichlorobenzyl substituent attached to the nitrogen atom and a fluorine atom at the meta position of the benzamide ring. Evidence from antimicrobial studies highlights its efficacy against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, a common strategy for benzamide derivatives .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-12-5-4-9(6-13(12)16)8-18-14(19)10-2-1-3-11(17)7-10/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUXEIRDDVLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3-fluorobenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-fluorobenzamide. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like isopropanol (i-PrOH) at a temperature of around 40°C for several hours. The reaction mixture is then treated with hydrochloric acid to adjust the pH to 4-6, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Oxidation and Reduction: The benzamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-(3,4-dichlorobenzyl)-3-fluorobenzamide with similar compounds in terms of substituent effects , biological activity , and applications .
Substituent-Driven Activity in Antimicrobial Benzamides
Key Compounds:
N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) Exhibits identical MIC (12.5 µg/mL) against M. tuberculosis as the target compound .
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propanol (Compound 6f) Combines dichlorobenzyl and fluoroaryl groups with a triazole moiety. Demonstrates antifungal activity against Candida albicans (MIC₈₀ <0.125 µg/mL), surpassing fluconazole by 4-fold .
Substituent Impact:
- Halogenation : Dichloro and fluoro substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
- Benzyl vs. Pyrazine Backbones : Pyrazine-based analogs (e.g., 1a) show broader-spectrum antibacterial activity, while benzamide derivatives (e.g., 6f) excel in antifungal applications .
Key Compounds:
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- A pesticide with a cyclopropane-carboxamide core.
- Lacks the dichlorobenzyl group, reducing systemic toxicity but limiting antifungal potency .
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Features difluoro and chlorophenyl groups. Acts as an insect growth regulator, highlighting the role of halogenated benzamides in non-mammalian systems .
Functional Group Comparison:
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
